molecular formula C21H26N2O3 B3156738 16-Epivincamine CAS No. 83508-82-1

16-Epivincamine

Cat. No.: B3156738
CAS No.: 83508-82-1
M. Wt: 354.4 g/mol
InChI Key: RXPRRQLKFXBCSJ-NRSPTQNISA-N
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Description

16-Epivincamine is a natural product found in the plant Alstonia spatulata. It is an indole alkaloid, structurally related to vincamine, and exhibits various biological activities. Indole alkaloids are known for their complex structures and significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Epivincamine typically involves the semi-synthesis from natural precursors such as tabersonine. The process includes several key steps:

    Bischler-Napieralski or Pictet-Spengler Cyclization: This step involves the cyclization between the indole C2 position and an iminium salt to generate the C ring.

    Pericyclic Cyclization: This method is used to form the tetracyclic system.

    Rearrangements/Annulation Reactions: These reactions help in constructing the complex fused ring system.

    Michael-like Alkylation: This step introduces the necessary substituents to complete the synthesis.

Industrial Production Methods: Industrial production of this compound involves optimizing the semi-synthetic routes to achieve higher yields and purity. The process often starts with the extraction of tabersonine from natural sources, followed by chemical modifications to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 16-Epivincamine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

16-Epivincamine has several scientific research applications:

Comparison with Similar Compounds

16-Epivincamine is compared with other similar indole alkaloids, such as:

    Vincamine: Known for its vasodilating and nootropic effects.

    Vinpocetine: A derivative of vincamine with enhanced vasodilating properties.

    Eburnamine: Another indole alkaloid with similar biological activities.

Uniqueness: this compound is unique due to its specific structural configuration and the distinct biological activities it exhibits compared to its analogs .

Properties

IUPAC Name

methyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPRRQLKFXBCSJ-NRSPTQNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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